molecular formula C6H10O2 B2948972 2-(Oxiran-2-yl)oxolane CAS No. 1549125-77-0

2-(Oxiran-2-yl)oxolane

Cat. No.: B2948972
CAS No.: 1549125-77-0
M. Wt: 114.144
InChI Key: VONIIIGNMROHOI-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-yl)oxolane” is a chemical compound belonging to the class of tetrahydrofurans . It has a CAS Number of 1549125-77-0 and a molecular weight of 114.14 .


Synthesis Analysis

The synthesis of oxetanes, including “this compound”, often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular weight of 114.14 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the opening of an epoxide ring . This process is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Mechanism of Action

Future Directions

The future directions for the study and application of “2-(Oxiran-2-yl)oxolane” could involve further exploration of its reactivity in chemical reactions, particularly those involving the opening of an epoxide ring . Additionally, research could focus on improving the physical properties of polymers formed from “this compound” by reducing illumination time and exploiting dark cure in these systems .

Properties

IUPAC Name

2-(oxiran-2-yl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5(7-3-1)6-4-8-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONIIIGNMROHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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